XL388

Description

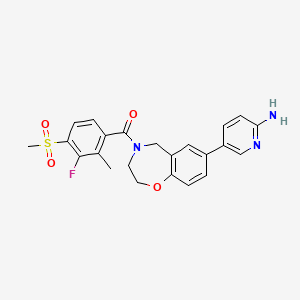

antineoplastic; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

[7-(6-aminopyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]-(3-fluoro-2-methyl-4-methylsulfonylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN3O4S/c1-14-18(5-7-20(22(14)24)32(2,29)30)23(28)27-9-10-31-19-6-3-15(11-17(19)13-27)16-4-8-21(25)26-12-16/h3-8,11-12H,9-10,13H2,1-2H3,(H2,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNFBAYSBVQBKFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)S(=O)(=O)C)C(=O)N2CCOC3=C(C2)C=C(C=C3)C4=CN=C(C=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901336669 | |

| Record name | XL-388 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901336669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251156-08-7 | |

| Record name | XL-388 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1251156087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | XL-388 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901336669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | XL-388 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7I5G3Z7XR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to the Mechanism of Action of XL-388

For Researchers, Scientists, and Drug Development Professionals

Abstract

XL-388 is a potent and selective, ATP-competitive small molecule inhibitor of the mechanistic target of rapamycin (mTOR). As a dual inhibitor of both mTOR complex 1 (mTORC1) and mTORC2, XL-388 has demonstrated significant anti-proliferative and pro-apoptotic activity in various preclinical cancer models. This technical guide provides a comprehensive overview of the mechanism of action of XL-388, including its molecular target engagement, effects on downstream signaling pathways, and its efficacy in both in vitro and in vivo settings. Detailed experimental protocols and quantitative data are presented to support a thorough understanding of its pharmacological profile.

Core Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2

XL-388 exerts its therapeutic effects through the direct inhibition of the kinase activity of mTOR, a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. mTOR functions within two distinct multiprotein complexes: mTORC1 and mTORC2. XL-388 is an ATP-competitive inhibitor, binding to the kinase domain of mTOR and thereby blocking the phosphorylation of its downstream substrates. This dual inhibition of both mTORC1 and mTORC2 leads to a comprehensive blockade of the PI3K/Akt/mTOR signaling pathway.[1][2]

Inhibition of mTORC1 Signaling

The inhibition of mTORC1 by XL-388 disrupts the phosphorylation of key substrates involved in protein synthesis and cell growth, including:

-

p70 S6 Kinase (p70S6K): XL-388 effectively inhibits the phosphorylation of p70S6K at threonine 389 (T389), a critical step in its activation.[2][3]

-

Ribosomal Protein S6 (S6): As a downstream effector of p70S6K, the phosphorylation of S6 is also robustly inhibited by XL-388.

-

Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1): XL-388 blocks the phosphorylation of 4E-BP1, leading to its binding to the eukaryotic initiation factor 4E (eIF4E) and subsequent inhibition of cap-dependent mRNA translation.

Inhibition of mTORC2 Signaling

XL-388's inhibition of mTORC2 primarily affects the phosphorylation of:

-

Akt (Protein Kinase B): XL-388 specifically inhibits the mTORC2-mediated phosphorylation of Akt at serine 473 (S473), which is required for its full activation.[2][3] This leads to a dampening of Akt-mediated survival signals.

The dual inhibition of both mTORC1 and mTORC2 by XL-388 results in a more complete shutdown of the mTOR pathway compared to rapamycin and its analogs (rapalogs), which primarily inhibit mTORC1.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency and cellular activity of XL-388.

| Parameter | Value | Assay Type | Reference |

| mTOR IC₅₀ | 9.9 nM | Kinase Assay | [1][2] |

| mTORC1 IC₅₀ | 8 nM | In vitro Kinase Assay | [3] |

| mTORC2 IC₅₀ | 166 nM | In vitro Kinase Assay | [3] |

| DNA-PK IC₅₀ | 8.831 µM | Kinase Assay | [1] |

| PI3Kα IC₅₀ | >10,000 nM | Kinase Assay | |

| PI3Kβ IC₅₀ | >10,000 nM | Kinase Assay | |

| PI3Kγ IC₅₀ | >10,000 nM | Kinase Assay | |

| PI3Kδ IC₅₀ | >10,000 nM | Kinase Assay |

Table 1: In Vitro Kinase Inhibitory Potency of XL-388.

| Cell Line | Cancer Type | Parameter | Value | Reference |

| MCF-7 | Breast Cancer | p-p70S6K (T389) Inhibition IC₅₀ | 94 nM | [2][3] |

| MCF-7 | Breast Cancer | p-Akt (S473) Inhibition IC₅₀ | 350 nM | [2][3] |

| MCF-7 | Breast Cancer | Proliferation IC₅₀ | 1.37 µM | [2] |

| 786-0 | Renal Cell Carcinoma | Proliferation Inhibition (500 nM) | Significant | [4] |

| A172 | Glioblastoma | Proliferation Inhibition (low µM range) | Significant | [5] |

| U2OS | Osteosarcoma | Apoptosis Induction (100 nM) | Significant | [1] |

| SaOs-2 | Osteosarcoma | Apoptosis Induction (100 nM) | Significant | [1] |

Table 2: Cellular Activity of XL-388 in Various Cancer Cell Lines.

Signaling Pathway and Experimental Workflow Diagrams

PI3K/Akt/mTOR Signaling Pathway Inhibition by XL-388

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by XL-388.

Experimental Workflow: Western Blot Analysis of mTOR Pathway Inhibition

Caption: A representative workflow for Western Blot analysis of mTOR pathway inhibition.

Experimental Protocols

In Vitro mTOR Kinase Assay

-

Objective: To determine the direct inhibitory effect of XL-388 on the kinase activity of mTORC1 and mTORC2.

-

Methodology:

-

Purified, recombinant mTOR/GβL/raptor kinase (for mTORC1) or immunoprecipitated mTORC2 from cell lysates is used.

-

The kinase reaction is initiated by adding a reaction buffer containing ATP and a specific substrate (e.g., a p70S6K fragment for mTORC1, or inactive Akt for mTORC2).

-

XL-388 is added at various concentrations to determine its inhibitory effect.

-

The reaction is allowed to proceed for a defined period at 30°C and then stopped.

-

The level of substrate phosphorylation is quantified using methods such as radioactive filter binding assays (³³P-ATP) or homogeneous time-resolved fluorescence (HTRF).

-

IC₅₀ values are calculated from the dose-response curves.[3]

-

Cellular Western Blot Analysis

-

Objective: To assess the effect of XL-388 on the phosphorylation status of mTORC1 and mTORC2 downstream effectors in intact cells.

-

Methodology:

-

Cancer cells (e.g., MCF-7) are seeded in 6-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of XL-388 or vehicle control (DMSO) for a specified duration (e.g., 2-24 hours).

-

Following treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Total protein concentration in the lysates is determined using a BCA protein assay.

-

Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated and total p70S6K, S6, 4E-BP1, and Akt.

-

After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry analysis is performed to quantify the changes in protein phosphorylation relative to total protein levels and loading controls (e.g., β-actin or GAPDH).

-

Cell Proliferation Assay (MTT Assay)

-

Objective: To evaluate the anti-proliferative effect of XL-388 on cancer cell lines.

-

Methodology:

-

Cells are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to attach overnight.

-

The cells are then treated with serial dilutions of XL-388 or vehicle control for 72 hours.

-

After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated for 4 hours at 37°C.

-

The formazan crystals formed by viable cells are solubilized by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

-

The absorbance is measured at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle-treated control, and IC₅₀ values are determined.

-

In Vivo Tumor Xenograft Study

-

Objective: To assess the anti-tumor efficacy of XL-388 in a living organism.

-

Methodology:

-

Female athymic nude or SCID mice are subcutaneously implanted with human cancer cells (e.g., 5 x 10⁶ U2OS cells).[5][6]

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Mice are then randomized into treatment and control groups.

-

XL-388 is administered orally at specified doses (e.g., 20 mg/kg, daily or every three days) for a defined treatment period.[5][6] The vehicle control group receives the formulation excipient.

-

Tumor volume and body weight are measured regularly (e.g., twice or three times a week). Tumor volume is calculated using the formula: (length x width²)/2.

-

At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., western blotting for mTOR pathway markers).

-

The anti-tumor activity is evaluated by comparing the tumor growth in the XL-388-treated groups to the control group.

-

Conclusion

XL-388 is a potent, selective, and orally bioavailable dual inhibitor of mTORC1 and mTORC2. Its mechanism of action is centered on the ATP-competitive inhibition of mTOR kinase activity, leading to a comprehensive blockade of the PI3K/Akt/mTOR signaling pathway. This dual inhibition results in reduced protein synthesis, cell growth, and survival, and has demonstrated significant anti-tumor efficacy in a range of preclinical cancer models. The data and protocols presented in this guide provide a detailed technical overview of XL-388 for researchers and drug development professionals.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. The therapeutic value of this compound in human glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The anti-cancer activity of the mTORC1/2 dual inhibitor this compound in preclinical osteosarcoma models - PMC [pmc.ncbi.nlm.nih.gov]

XL-388: A Technical Guide to Dual mTORC1 and mTORC2 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

XL-388 is a potent, selective, and orally bioavailable ATP-competitive inhibitor of the mechanistic target of rapamycin (mTOR) kinase. By targeting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), XL-388 offers a comprehensive blockade of the mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer. This technical guide provides an in-depth overview of XL-388, including its mechanism of action, preclinical data, and the experimental protocols utilized to characterize its activity.

Introduction to mTOR and Dual Inhibition

The mTOR signaling pathway is a pivotal regulator of cellular metabolism, growth, and proliferation. It integrates signals from growth factors, nutrients, and cellular energy status. mTOR functions through two distinct multiprotein complexes: mTORC1 and mTORC2.

-

mTORC1 is sensitive to rapamycin and controls protein synthesis, lipid synthesis, and autophagy through the phosphorylation of key substrates such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).

-

mTORC2 is generally insensitive to acute rapamycin treatment and regulates cell survival and cytoskeletal organization, in part by phosphorylating Akt at serine 473 (S473).

First-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), only allosterically inhibit mTORC1. This incomplete inhibition can lead to feedback activation of survival pathways, such as PI3K/Akt signaling, limiting their therapeutic efficacy. Dual mTORC1 and mTORC2 inhibitors, like XL-388, were developed to overcome this limitation by directly targeting the ATP-binding site of the mTOR kinase, thereby inhibiting the activity of both complexes.

Mechanism of Action of XL-388

XL-388 is an ATP-competitive inhibitor of mTOR, meaning it binds to the kinase domain of mTOR, preventing the binding of ATP and subsequent phosphorylation of its substrates. This direct inhibition blocks the signaling output of both mTORC1 and mTORC2. The dual inhibition by XL-388 leads to a more complete shutdown of the mTOR pathway compared to rapalogs.

Below is a diagram illustrating the central role of mTOR and the inhibitory action of XL-388.

Caption: XL-388 inhibits both mTORC1 and mTORC2 signaling pathways.

Preclinical Data

XL-388 has demonstrated potent and selective inhibition of mTOR signaling in a variety of preclinical models.

In Vitro Activity

XL-388 exhibits potent inhibitory activity against mTOR kinase and both mTOR complexes. It is highly selective for mTOR over other related kinases, such as the phosphoinositide 3-kinases (PI3Ks).[1]

| Target | IC50 (nM) |

| mTOR | 9.9 |

| mTORC1 | 8 |

| mTORC2 | 166 |

| PI3Kα | >3,000 |

| PI3Kβ | >3,000 |

| PI3Kδ | >3,000 |

| PI3Kγ | >3,000 |

IC50 values represent the concentration of XL-388 required to inhibit 50% of the target's activity.

In cellular assays, XL-388 effectively blocks the phosphorylation of downstream targets of both mTORC1 and mTORC2. For example, in MCF-7 breast cancer cells, XL-388 inhibits the phosphorylation of p70S6K (a substrate of mTORC1) and Akt (a substrate of mTORC2).[2]

| Cell Line | Downstream Target | IC50 (nM) |

| MCF-7 | p-p70S6K (T389) | 94 |

| MCF-7 | p-Akt (S473) | 350 |

In Vivo Activity

Oral administration of XL-388 has shown significant and dose-dependent antitumor activity in multiple human cancer xenograft models.[2] In the MCF-7 xenograft model, once-daily oral dosing of XL-388 resulted in greater than 100% tumor growth inhibition, indicating tumor regression.[2]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize mTOR inhibitors like XL-388. Specific details may vary between laboratories and studies.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with various concentrations of XL-388 or vehicle control for the desired duration (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value.

Caption: A typical workflow for a cell viability (MTT) assay.

Western Blot Analysis for mTOR Pathway Inhibition

This technique is used to detect changes in the phosphorylation status of mTOR pathway proteins.

-

Cell Lysis: Treat cells with XL-388 for the desired time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a protein-rich solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of mTOR pathway proteins (e.g., p-S6K, S6K, p-Akt, Akt).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an HRP substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Caption: The major steps involved in a Western blot experiment.

In Vivo Tumor Xenograft Study

These studies assess the antitumor efficacy of a compound in a living organism.

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MCF-7) into the flank of immunocompromised mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer XL-388 orally once daily to the treatment group and vehicle to the control group.

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week). Calculate tumor volume using the formula: (Length x Width²)/2.

-

Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: Continue treatment for a predetermined period or until the tumors in the control group reach a specified size.

-

Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) and assess the statistical significance of the differences between the treatment and control groups.

Conclusion

XL-388 is a potent and selective dual mTORC1 and mTORC2 inhibitor with demonstrated preclinical antitumor activity. Its mechanism of action, which involves the complete blockade of the mTOR signaling pathway, represents a promising strategy for the treatment of cancers with dysregulated mTOR signaling. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of XL-388 and other novel mTOR inhibitors.

References

An In-Depth Technical Guide to XL-388: Structure, Chemical Properties, and Mechanism of Action

XL-388 is a potent and selective small-molecule inhibitor of the mechanistic target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival.[1][2] This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of XL-388, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

XL-388, with the IUPAC name [7-(6-aminopyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]-(3-fluoro-2-methyl-4-methylsulfonylphenyl)methanone, is an orally bioavailable, ATP-competitive inhibitor.[1][3][4] Its chemical and physical properties are summarized in the table below.

| Identifier | Value | Reference |

| IUPAC Name | [7-(6-aminopyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]-(3-fluoro-2-methyl-4-methylsulfonylphenyl)methanone | [1][4] |

| CAS Number | 1251156-08-7 | [1][4] |

| Molecular Formula | C23H22FN3O4S | [4][5] |

| Molecular Weight | 455.5 g/mol | [5][6] |

| Appearance | Crystalline solid | [5] |

| Solubility | Soluble in DMSO (5 mg/ml, warmed) | [5] |

Mechanism of Action: Dual TORC1/TORC2 Inhibition

XL-388 functions as a dual inhibitor of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][3][7] This dual inhibition is significant because derivatives of rapamycin, another class of mTOR inhibitors, only partially inhibit mTORC1 and do not directly inhibit mTORC2.[2] By acting as an ATP-competitive inhibitor, XL-388 selectively binds to mTOR, which can lead to apoptosis and a decrease in the proliferation of tumor cells that express mTORC1/2.[3][4] The mTOR kinase is a key component of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers.[3][4]

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of XL-388.

Pharmacodynamics and Biological Activity

XL-388 has demonstrated significant inhibitory activity against both mTORC1 and mTORC2 in various preclinical models.

In Vitro Activity

In vitro studies have shown that XL-388 is a highly potent inhibitor of mTOR with an IC50 of 9.9 nM.[7][8] It exhibits over 1000-fold selectivity for mTOR compared to the closely related PI3K kinases.[8]

| Target | IC50 | Cell Line | Reference |

| mTOR | 9.9 nM | - | [7][8] |

| mTORC1 | 8 nM | Purified recombinant mTOR/GßL/raptor kinase | [2] |

| mTORC2 | 166 nM | Immunoprecipitated from cells | [2] |

| p70S6K (T389) phosphorylation | 94 nM | MCF-7 | [2][8] |

| AKT (S473) phosphorylation | 350 nM | MCF-7 | [2][8] |

| Cell Proliferation | 1.37 µM | MCF-7 | [8] |

XL-388 effectively inhibits the cellular phosphorylation of downstream substrates of both mTORC1 (p-p70S6K, pS6, and p-4E-BP1) and mTORC2 (p-AKT S473).[7][9] It has been shown to inhibit the viability of both solid and hematopoietic tumor cell lines and can induce apoptosis in osteosarcoma and renal cell carcinoma cells.[2][5] Furthermore, XL-388 can induce cell cycle arrest at the G1 phase.[5]

In Vivo Activity

Oral administration of XL-388 has shown significant, dose-dependent antitumor activity in multiple human cancer xenograft models.[2][8][9][10] For instance, in mice bearing PC-3 prostate tumors, a 100 mg/kg oral dose of XL-388 resulted in strong inhibition of both mTORC1 and mTORC2 signaling.[7][11] Similarly, in a U2OS osteosarcoma xenograft model, oral administration of XL-388 at 20 mg/kg significantly inhibited tumor growth.[12] The compound displays favorable pharmacokinetic properties and oral exposure in multiple species with moderate bioavailability.[8][9]

| Species | Protein Binding (at 5 µM) | Reference |

| Human | 86% | [8][11] |

| Monkey | 90% | [8][11] |

| Dog | 89% | [8][11] |

| Rat | 85% | [8][11] |

| Mouse | 84% | [8][11] |

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the activity of XL-388.

In Vitro Kinase Assay

To determine the half-maximal inhibitory concentration (IC50) of XL-388 against mTORC1 and mTORC2, in vitro kinase assays are performed. For mTORC1, purified, recombinant mTOR/GßL/raptor kinase is used.[2] For mTORC2, the complex is immunoprecipitated from cells.[2] The assay typically involves incubating the kinase complex with a substrate (e.g., a peptide or a protein like inactive p70S6K or Akt) and ATP in the presence of varying concentrations of XL-388. The kinase activity is then measured by quantifying the amount of phosphorylated substrate, often using methods like ELISA or radioisotope labeling.

Cell-Based Phosphorylation Assays (Immunoblotting)

To assess the effect of XL-388 on mTOR signaling within a cellular context, cancer cell lines (e.g., MCF-7, PC-3, U2OS) are treated with different concentrations of XL-388 for a specified duration.[2][7] Following treatment, cells are lysed, and the protein lysates are subjected to SDS-PAGE and transferred to a membrane for immunoblotting. The levels of phosphorylated proteins such as p-p70S6K, p-S6, p-4E-BP1, and p-AKT (S473) are detected using phospho-specific antibodies.[7] Total protein levels are also measured as a loading control.

Cell Viability and Apoptosis Assays

The impact of XL-388 on cell viability is determined by treating cancer cells with the compound and measuring cellular ATP concentrations or assessing cell membrane integrity.[2] To investigate the induction of apoptosis, treated cells can be analyzed for markers of programmed cell death.[13] This can include measuring the activity of caspases (e.g., caspase-3 and -9), detecting the cleavage of PARP by immunoblotting, or using flow cytometry to quantify Annexin V-positive cells.[13]

In Vivo Xenograft Studies

To evaluate the antitumor efficacy of XL-388 in vivo, human tumor xenografts are established in immunocompromised mice (e.g., athymic nude mice).[2][7][12] Once tumors reach a certain volume, mice are treated orally with XL-388 at a specified dose and schedule.[12] Tumor growth is monitored over time, and at the end of the study, tumors and plasma may be collected for pharmacodynamic analysis (e.g., immunoblotting of tumor lysates) to confirm target engagement.[7]

Figure 2: General experimental workflow for the preclinical evaluation of XL-388.

References

- 1. XL-388 - Wikipedia [en.wikipedia.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Facebook [cancer.gov]

- 4. XL-388 | C23H22FN3O4S | CID 59604787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. scbt.com [scbt.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. molnova.com [molnova.com]

- 10. invivochem.net [invivochem.net]

- 11. selleckchem.com [selleckchem.com]

- 12. The anti-cancer activity of the mTORC1/2 dual inhibitor this compound in preclinical osteosarcoma models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The therapeutic value of this compound in human glioma cells | Aging [aging-us.com]

In Vitro Target Validation of XL-388: A Technical Guide

This technical guide provides an in-depth overview of the in vitro target validation of XL-388, a potent and selective dual inhibitor of the mechanistic target of rapamycin (mTOR) complexes, mTORC1 and mTORC2.[1][2] This document is intended for researchers, scientists, and drug development professionals interested in the preclinical characterization of mTOR inhibitors.

Introduction to XL-388

XL-388 is an orally bioavailable, ATP-competitive small molecule inhibitor that targets both mTORC1 and mTORC2.[1] The mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is frequently observed in various cancers.[1][3] By inhibiting both mTORC1 and mTORC2, XL-388 offers a comprehensive blockade of the PI3K/Akt/mTOR signaling axis, representing a promising strategy for cancer therapy.[1][4]

Quantitative In Vitro Activity

The inhibitory activity of XL-388 has been quantified through various in vitro assays, demonstrating its potency and selectivity.

| Target/Cell Line | Assay Type | IC50 Value | Reference |

| mTORC1 | Kinase Assay | 8 nM | [5] |

| mTORC2 | Kinase Assay | 166 nM | [5] |

| MCF-7 cells (p-p70S6K T389) | Cellular Assay | 94 nM | [5] |

| MCF-7 cells (p-AKT S473) | Cellular Assay | 350 nM | [5] |

| mTOR | Kinase Assay | 9.9 nM | [3] |

| A172 Glioma Cells | Cell Viability (CCK-8) | ~100-500 nM (significant activity after 48h) | [6] |

| Osteosarcoma Cells | Cell Viability (MTT) | 100 nM (effective concentration) | [4] |

Signaling Pathway

XL-388 exerts its effects by directly inhibiting the kinase activity of mTOR within both mTORC1 and mTORC2 complexes. This leads to the downstream inhibition of key signaling molecules that regulate cell growth, proliferation, and survival.

Caption: XL-388 inhibits mTORC1 and mTORC2, blocking downstream signaling and promoting apoptosis.

Experimental Protocols

This section details the methodologies for key in vitro experiments used to validate the target and mechanism of action of XL-388.

In Vitro Kinase Assays

Objective: To determine the direct inhibitory activity of XL-388 on purified mTORC1 and mTORC2.

Methodology:

-

mTORC1 Assay: Purified, recombinant mTOR/GβL/raptor kinase is used.[5]

-

mTORC2 Assay: mTORC2 is immunoprecipitated from cells.[5]

-

The kinase reaction is initiated in the presence of varying concentrations of XL-388 and ATP.

-

The phosphorylation of a specific substrate is measured to determine kinase activity.

-

IC50 values are calculated from the dose-response curves.

Cellular Phosphorylation Assays

Objective: To assess the inhibition of mTORC1 and mTORC2 downstream signaling in a cellular context.

Methodology:

-

Cancer cell lines (e.g., MCF-7) are treated with a range of XL-388 concentrations.[5]

-

Following treatment, cells are lysed, and protein extracts are prepared.

-

Phospho-specific immunoblots are performed to detect the phosphorylation levels of key downstream targets:

-

The intensity of the phosphorylated protein bands is quantified and normalized to the total protein levels.

-

IC50 values are determined based on the reduction in phosphorylation.

Cell Viability and Proliferation Assays

Objective: To evaluate the effect of XL-388 on the survival and proliferation of cancer cells.

Methodology:

-

Cancer cells are seeded in multi-well plates and treated with various concentrations of XL-388.

-

Cell viability is assessed at different time points using methods such as:

-

The results are used to determine the cytotoxic and cytostatic effects of the compound.

Apoptosis Assays

Objective: To determine if XL-388 induces programmed cell death.

Methodology:

-

Cells are treated with XL-388.

-

Apoptosis is evaluated using various techniques:

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro validation of XL-388.

References

- 1. Facebook [cancer.gov]

- 2. XL-388 - Wikipedia [en.wikipedia.org]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. The anti-cancer activity of the mTORC1/2 dual inhibitor this compound in preclinical osteosarcoma models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. The therapeutic value of this compound in human glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of XL-388: A Dual mTORC1/mTORC2 Inhibitor for Oncology Applications

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

XL-388 is a potent and selective, orally bioavailable, small-molecule ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR). By targeting both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), XL-388 offers a comprehensive blockade of the mTOR signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism that is frequently dysregulated in cancer. This technical guide provides a comprehensive overview of the preclinical studies of XL-388 in various oncology settings, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental applications.

In Vitro Efficacy of XL-388

XL-388 has demonstrated significant cytotoxic, cytostatic, and pro-apoptotic activity across a range of cancer cell lines, including osteosarcoma, renal cell carcinoma, and glioma.

Anti-proliferative Activity

The anti-proliferative effects of XL-388 have been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (nM) | Citation |

| MG-63 | Osteosarcoma | ~10-100 | |

| U2OS | Osteosarcoma | Not explicitly stated, but effective at 100 nM | [1] |

| SaOs-2 | Osteosarcoma | Not explicitly stated, but effective at 100 nM | [1] |

| 786-0 | Renal Cell Carcinoma | Not explicitly stated, but effective at inhibiting survival | [1] |

| A549 | Renal Cell Carcinoma | Not explicitly stated, but effective at inhibiting survival | [1] |

| A172 | Glioma | Not explicitly stated, but effective at 100-500 nM | |

| U251MG | Glioma | Not explicitly stated, but effective at 250 nM | |

| Primary Human Osteosarcoma Cells | Osteosarcoma | Effective at 100 nM | |

| Primary Human Renal Cell Carcinoma Cells | Renal Cell Carcinoma | Effective at inhibiting survival | [1] |

| Primary Human Glioma Cells | Glioma | Effective at 250 nM |

Note: Specific IC50 values were not consistently provided in the reviewed literature. The effective concentrations are reported where specific IC50 values are unavailable.

Induction of Apoptosis

XL-388 has been shown to induce caspase-dependent apoptosis in cancer cells. In MG-63 osteosarcoma cells, treatment with XL-388 resulted in a dose-dependent increase in apoptosis. This pro-apoptotic effect was significantly inhibited by pan-caspase, caspase-3, and caspase-8 inhibitors, confirming the role of the caspase cascade in XL-388-induced cell death. Similarly, in renal cell carcinoma and glioma cell lines, XL-388 treatment leads to the activation of caspases and subsequent apoptosis.[1]

Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2

XL-388 exerts its anti-cancer effects by directly inhibiting the kinase activity of mTOR, a central node in cellular signaling. This inhibition affects both mTORC1 and mTORC2 complexes, leading to a cascade of downstream effects.

Signaling Pathway

The following diagram illustrates the mTOR signaling pathway and the points of inhibition by XL-388.

Caption: The mTOR signaling pathway and the inhibitory action of XL-388 on mTORC1 and mTORC2.

Downstream Effects

-

Inhibition of mTORC1: XL-388 blocks the phosphorylation of key mTORC1 substrates, including p70S6 kinase (S6K1) and 4E-binding protein 1 (4E-BP1). This leads to a reduction in protein synthesis and cell growth.[1]

-

Inhibition of mTORC2: By inhibiting mTORC2, XL-388 prevents the phosphorylation and full activation of AKT at serine 473. This disrupts a critical pro-survival signal in cancer cells.[1]

-

Downregulation of Cyclins and HIFs: Preclinical studies have shown that XL-388 treatment leads to the downregulation of cyclin D1 and B1, key regulators of the cell cycle.[2] Furthermore, in renal cell carcinoma models, XL-388 has been observed to deplete the expression of hypoxia-inducible factor 1α (HIF-1α) and HIF-2α.[1]

-

Induction of Autophagy: As a consequence of mTORC1 inhibition, XL-388 can induce autophagy. Interestingly, the combination of XL-388 with an autophagy inhibitor has been shown to enhance its anti-cancer activity, suggesting a potential combination therapy strategy.[2]

In Vivo Efficacy of XL-388

The anti-tumor activity of XL-388 has been evaluated in mouse xenograft models of various cancers.

Tumor Growth Inhibition

Oral administration of XL-388 has been shown to significantly inhibit the growth of osteosarcoma, renal cell carcinoma, and glioma xenografts in immunodeficient mice.[1][2][3]

| Cancer Type | Xenograft Model | Treatment Regimen | Tumor Growth Inhibition | Citation |

| Osteosarcoma | U2OS xenografts in SCID mice | Oral administration | Significant inhibition of tumor growth | [2] |

| Renal Cell Carcinoma | 786-0 xenografts in nude mice | Oral administration | Significant inhibition of tumor growth | [1] |

| Glioma | A172 xenografts in SCID mice | Oral administration | Potent inhibition of subcutaneous xenograft growth | [3] |

Note: Specific percentages of tumor growth inhibition and p-values were not consistently available in a tabular format in the reviewed literature.

Combination Therapy

The efficacy of XL-388 can be enhanced when used in combination with other agents.

-

With Autophagy Inhibitors: Co-administration of XL-388 with the autophagy inhibitor 3-methyladenine (3-MA) resulted in enhanced anti-tumor activity in an osteosarcoma xenograft model.[2]

-

With MEK-ERK Inhibitors: In a renal cell carcinoma model, the anti-tumor activity of XL-388 was sensitized with the co-administration of the MEK-ERK inhibitor MEK162.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of XL-388 are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Caption: Workflow for determining cell viability using the MTT assay.

Protocol:

-

Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

The following day, the culture medium is replaced with fresh medium containing various concentrations of XL-388 or vehicle control.

-

After a 48-72 hour incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Apoptosis Assay (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Caption: Workflow for detecting apoptosis using the TUNEL assay.

Protocol:

-

Cells are treated with XL-388 for the desired time, harvested, and fixed with 4% paraformaldehyde.

-

The fixed cells are then permeabilized with 0.1% Triton X-100 in sodium citrate buffer.

-

DNA fragmentation is detected using an in situ cell death detection kit. Briefly, cells are incubated with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and bromodeoxyuridine (BrdU).

-

Incorporated BrdU is then stained with a fluorescein isothiocyanate (FITC)-conjugated anti-BrdU antibody.

-

Cells are counterstained with propidium iodide (PI) to analyze the cell cycle.

-

The percentage of apoptotic cells (FITC-positive) is quantified using a flow cytometer.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and to analyze changes in protein expression and phosphorylation status.

Caption: Workflow for protein analysis using Western blotting.

Protocol:

-

Cells are treated with XL-388, washed with PBS, and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA protein assay.

-

Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated with primary antibodies against target proteins (e.g., p-mTOR, mTOR, p-AKT, AKT, p-S6K1, S6K1, etc.) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study

This model is used to evaluate the anti-tumor efficacy of XL-388 in a living organism.

References

Unraveling the Selectivity of XL-388: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of XL-388, a potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR). By summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological pathways, this document serves as a comprehensive resource for professionals engaged in oncology research and drug development.

Executive Summary

XL-388 is a novel, orally bioavailable inhibitor of mTOR, a critical kinase that governs cell growth, proliferation, and survival.[1] Functioning in an ATP-competitive manner, XL-388 distinguishes itself by potently and simultaneously inhibiting both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2).[1][2] This dual inhibition overcomes a key limitation of earlier allosteric mTOR inhibitors like rapamycin, which primarily target mTORC1 and can lead to feedback activation of the pro-survival kinase Akt.[3][4] Preclinical data demonstrates significant, dose-dependent antitumor activity in various cancer models, highlighting its therapeutic potential.[5][6]

Quantitative Selectivity Profile

XL-388 exhibits a highly selective inhibition profile, with a primary affinity for mTOR and significantly lower activity against closely related kinases, particularly within the PI3K family. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.

Table 1: Biochemical Inhibitory Activity of XL-388

| Target Kinase | IC50 (nM) | Fold Selectivity vs. mTOR | Notes |

| mTOR | 9.9 | - | Potent, ATP-competitive inhibition.[1][2] |

| PI3Kα | >10,000 | >1000-fold | Data derived from statements of >1000-fold selectivity over PI3K kinases.[1][7] |

| PI3Kβ | >10,000 | >1000-fold | Data derived from statements of >1000-fold selectivity over PI3K kinases.[1][7] |

| PI3Kγ | >10,000 | >1000-fold | Data derived from statements of >1000-fold selectivity over PI3K kinases.[1][7] |

| PI3Kδ | >10,000 | >1000-fold | Data derived from statements of >1000-fold selectivity over PI3K kinases.[1][7] |

| DNA-PK | 8,831 | ~892-fold | XL-388 shows activity against this related PIKK family member, albeit at much higher concentrations.[2] |

Note: A comprehensive kinase selectivity panel with IC50 values against a broader range of kinases is not publicly available in the reviewed literature. The PI3K IC50 values are estimated based on reported selectivity ratios.

Table 2: Cellular Antiproliferative Activity of XL-388

| Cell Line | Cancer Type | IC50 (nM) |

| MCF-7 | Breast | 94 |

| Colo-205 | Colon | 406 |

Source: Data from cellular proliferation assays demonstrate the potent anti-cancer effects of XL-388 in various tumor cell lines.[5]

Signaling Pathway Inhibition

XL-388 exerts its therapeutic effect by inhibiting the kinase activity of mTOR, which resides in two distinct multi-protein complexes, mTORC1 and mTORC2. These complexes regulate a multitude of cellular processes. The inhibition of both complexes by XL-388 leads to a comprehensive shutdown of this critical signaling node.

-

mTORC1 Inhibition: Blocks the phosphorylation of key substrates like p70 S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). This action disrupts protein synthesis and cell growth.[1][6]

-

mTORC2 Inhibition: Prevents the phosphorylation and subsequent activation of the pro-survival kinase Akt at serine 473 (S473), thereby promoting apoptosis.[1][2]

Experimental Protocols

The following sections describe generalized methodologies for assessing the selectivity and cellular effects of XL-388. These protocols are based on standard laboratory techniques cited in the literature.

Biochemical Kinase Inhibition Assay (mTOR)

This assay quantifies the ability of XL-388 to inhibit the phosphotransferase activity of mTOR in a cell-free system.

Methodology:

-

Immunoprecipitation: Isolate mTORC1 or mTORC2 from cell lysates (e.g., from HEK293 cells) using antibodies against specific complex components (e.g., Raptor for mTORC1, Rictor for mTORC2) coupled to protein A/G beads.

-

Wash Steps: Wash the immunoprecipitates extensively to remove non-specific proteins and detergents. For mTORC1 assays, a high-salt wash can be used to remove the endogenous inhibitor PRAS40.

-

Kinase Reaction: Resuspend the beads in a kinase buffer containing a known concentration of ATP (e.g., 100 µM) and a recombinant substrate (e.g., GST-4E-BP1 for mTORC1 or inactive Akt1 for mTORC2).

-

Inhibitor Addition: Add XL-388 at a range of concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the reaction at 30-37°C for 20-30 minutes to allow for substrate phosphorylation.

-

Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.

-

Detection: Analyze the reaction products by Western blot using a phospho-specific antibody against the substrate (e.g., anti-phospho-4E-BP1 or anti-phospho-Akt S473).

-

Data Analysis: Quantify band intensity using densitometry. Plot the percentage of inhibition against the XL-388 concentration and fit the data to a dose-response curve to determine the IC50 value.

References

- 1. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]

- 2. This compound | 1251156-08-7 | Glucokinase | MOLNOVA [molnova.com]

- 3. researchgate.net [researchgate.net]

- 4. reactionbiology.com [reactionbiology.com]

- 5. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. newdrugapprovals.org [newdrugapprovals.org]

The Role of XL-388 in Autophagy Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of XL-388, a potent and selective dual inhibitor of mTORC1 and mTORC2, and its critical role in the regulation of autophagy. We will explore its mechanism of action, present key quantitative data, detail essential experimental protocols for studying its effects, and visualize the underlying cellular pathways.

Introduction to XL-388

XL-388 is a highly potent, ATP-competitive inhibitor of the mechanistic target of rapamycin (mTOR) kinase.[1][2] It is distinguished by its ability to simultaneously inhibit both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), providing a more comprehensive blockade of the PI3K/AKT/mTOR signaling pathway compared to rapalogs, which primarily inhibit mTORC1.[1][3] This dual inhibition profile makes XL-388 a valuable tool for investigating cellular processes regulated by mTOR, including cell growth, proliferation, and autophagy.

Core Mechanism: The mTOR Pathway and Autophagy Initiation

Autophagy is a fundamental cellular catabolic process for degrading and recycling damaged organelles and long-lived proteins to maintain cellular homeostasis.[4] The PI3K/AKT/mTOR signaling pathway is the master negative regulator of autophagy induction.

Under normal growth conditions, the presence of growth factors activates this pathway, leading to the activation of mTORC1. A primary function of active mTORC1 is to suppress the initiation of autophagy by directly phosphorylating and inactivating the ULK1 (Unc-51 like autophagy activating kinase 1) complex, which is the earliest initiator of autophagosome formation.[5][6] By inhibiting the ULK1 complex, mTORC1 effectively acts as a brake on the autophagic process.

XL-388 exerts its influence by directly inhibiting the kinase activity of mTOR. This action relieves the mTORC1-mediated inhibitory phosphorylation of the ULK1 complex, thereby "releasing the brake" and initiating the cascade of events leading to autophagosome formation and maturation.[5][7]

Quantitative Data Presentation

The efficacy of XL-388 has been quantified across various enzymatic and cellular assays. The data below is compiled from multiple studies to provide a comprehensive overview of its potency and effects.

Table 1: Potency and Selectivity of XL-388

| Target | Assay Type | IC50 Value | Selectivity | Reference(s) |

|---|---|---|---|---|

| mTOR Kinase | Enzymatic | 9.9 nM | - | [1][2] |

| mTORC1 | Cellular (p-p70S6K, MCF-7) | 94 nM | - | [2] |

| mTORC2 | Cellular (p-AKT S473, MCF-7) | 350 nM | - | [2] |

| PI3Kα | Enzymatic | >10 µM | >1000-fold vs mTOR | [2] |

| DNA-PK | Enzymatic | 8.831 µM | ~892-fold vs mTOR | [1][8] |

| Cell Proliferation | Cellular (MCF-7) | 1.37 µM | - |[2] |

Table 2: Effect of XL-388 on Autophagy Marker Expression in Osteosarcoma Cells

| Cell Line | Treatment | LC3B-II / Actin (Fold Change) | p62 / Actin (Fold Change) | Beclin-1 / Actin (Fold Change) | ATG-5 / Actin (Fold Change) | Reference(s) |

|---|---|---|---|---|---|---|

| MG-63 | XL-388 (100 nM, 24h) | ~2.8 | ~0.4 | ~2.2 | ~2.1 | [7] |

| U2OS | XL-388 (100 nM, 24h) | ~2.5 | ~0.5 | ~2.0 | ~2.4 | [7] |

| Primary OS Cells | XL-388 (100 nM, 24h) | ~2.6 | ~0.45 | ~2.1 | ~2.3 |[7] |

Note: Fold changes are estimated from the published quantitative data.[7]

The data clearly demonstrates that treatment with XL-388 leads to a significant increase in the levels of the autophagosome-associated protein LC3B-II and other key autophagy-related proteins (Beclin-1, ATG-5), while concurrently promoting the degradation of p62/SQSTM1, a protein that is itself cleared by autophagy.[7] This pattern is the hallmark of autophagy induction.

Experimental Protocols

To investigate the role of XL-388 in autophagy, several key experimental procedures are employed. The following sections detail the methodologies for the most common and robust assays.

Monitoring Autophagic Flux via Western Blotting for LC3-II and p62

This protocol is the most widely used method to assess autophagy. It measures the conversion of cytosolic LC3-I to the lipidated, autophagosome-associated form, LC3-II. Crucially, it incorporates a lysosomal inhibitor to measure autophagic flux—the complete process of autophagy from induction to lysosomal degradation. An increase in LC3-II accumulation in the presence of a lysosomal inhibitor indicates a true increase in flux.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells of interest (e.g., U2OS, MG-63) at a density that ensures they are in a logarithmic growth phase (60-80% confluency) at the time of harvest.

-

Treat cells with the desired concentrations of XL-388 (e.g., 25-100 nM) or vehicle control (DMSO) for the specified duration (e.g., 24 hours).

-

For autophagic flux measurement, a parallel set of wells should be co-treated with a lysosomal inhibitor such as Bafilomycin A1 (100 nM) or Chloroquine (50 µM) for the final 2-4 hours of the XL-388 incubation period.[9][10]

-

-

Lysate Preparation:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells directly on the plate with ice-cold RIPA buffer supplemented with a fresh protease and phosphatase inhibitor cocktail.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize all samples to the same concentration with lysis buffer. Add 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.

-

-

Western Blotting:

-

Load equal amounts of protein (typically 20-30 µg) into the wells of an 8-15% gradient or a 15% polyacrylamide gel to ensure good separation of LC3-I (16 kDa) and LC3-II (14 kDa).

-

Perform SDS-PAGE and subsequently transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., rabbit anti-LC3B, rabbit anti-p62, mouse anti-β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a digital imager or film.[4]

-

-

Data Analysis:

-

Quantify the band intensities using software like ImageJ.

-

Calculate the ratio of LC3-II to a loading control (e.g., β-actin). A significant increase in this ratio upon XL-388 treatment indicates an accumulation of autophagosomes.

-

Compare the LC3-II levels in samples treated with XL-388 alone versus those co-treated with a lysosomal inhibitor. A further increase in LC3-II in the co-treated sample confirms that XL-388 increases autophagic flux.

-

Analyze p62 levels, which should be inversely correlated with autophagic flux.

-

Assessing Autophagic Flux using Tandem mRFP-GFP-LC3 Microscopy

This fluorescence microscopy-based assay provides a powerful visual and quantitative measure of autophagic flux.[2] It utilizes a tandem-tagged LC3 protein (mRFP-GFP-LC3). In neutral pH environments like the cytoplasm and autophagosomes, both GFP and mRFP fluoresce, appearing as yellow puncta. Upon fusion with the acidic lysosome to form an autolysosome, the acid-sensitive GFP signal is quenched, while the stable mRFP signal remains, resulting in red-only puncta.[11][12]

Methodology:

-

Cell Transfection/Transduction:

-

Seed cells on glass-bottom dishes or coverslips suitable for microscopy.

-

Transfect or transduce cells with a plasmid or virus encoding the mRFP-GFP-LC3 construct. It is often preferable to generate a stable cell line for consistent expression.

-

-

Treatment and Fixation:

-

Allow cells to adhere and express the construct for 24-48 hours.

-

Treat cells with XL-388 or vehicle control for the desired time. A positive control (e.g., starvation with EBSS) and a negative control (flux inhibitor like Bafilomycin A1, which causes accumulation of yellow puncta) should be included.

-

Wash cells gently with PBS and fix with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.

-

Wash again with PBS and mount the coverslips onto slides using a mounting medium containing DAPI to stain the nuclei.

-

-

Image Acquisition:

-

Acquire images using a confocal or high-resolution fluorescence microscope.

-

Capture images in the DAPI, GFP, and mRFP channels for multiple fields of view per condition. Ensure imaging parameters (laser power, exposure time) are kept constant across all samples.

-

-

Data Analysis:

-

Quantify the number of GFP-positive/mRFP-positive (yellow, autophagosomes) puncta and mRFP-positive-only (red, autolysosomes) puncta per cell.[1]

-

An increase in both yellow and red puncta following XL-388 treatment indicates autophagy induction.

-

A significant increase in the ratio of red puncta to yellow puncta signifies efficient autophagic flux, as autophagosomes are successfully fusing with lysosomes.

-

Conclusion

XL-388 is a potent inducer of autophagy, a function directly derived from its core mechanism as a dual mTORC1/mTORC2 inhibitor. By blocking the primary negative regulator of autophagy, XL-388 initiates the autophagic cascade, a process that can be reliably measured and quantified using standard molecular biology techniques such as Western blotting for LC3-II and fluorescence microscopy of tandem-tagged LC3. Understanding this function is critical for drug development professionals, as drug-induced autophagy can have context-dependent roles, acting as a pro-survival mechanism in some cancer cells, which may suggest combination therapy strategies with autophagy inhibitors.[4][7] The detailed data and protocols provided herein serve as a comprehensive resource for researchers investigating the multifaceted cellular effects of XL-388.

References

- 1. mRFP-GFP-LC3 assay [bio-protocol.org]

- 2. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Measuring Autophagy in Stressed Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. proteolysis.jp [proteolysis.jp]

- 12. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]

XL-388: A Researcher's Guide to a Potent and Selective mTOR Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of XL-388, a potent and selective inhibitor of the mammalian target of rapamycin (mTOR). It is designed to serve as a comprehensive resource for researchers utilizing XL-388 as a tool to investigate mTOR signaling pathways in various experimental contexts. This document outlines the inhibitor's mechanism of action, presents key quantitative data, details common experimental protocols, and provides visual representations of the relevant biological pathways and workflows.

Introduction to mTOR and XL-388

The mammalian target of rapamycin (mTOR) is a crucial serine/threonine protein kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. It integrates signals from both extracellular cues, such as growth factors, and intracellular signals related to nutrient and energy status.[1] mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2][3]

-

mTORC1 , which includes the regulatory protein Raptor, is sensitive to rapamycin and primarily controls processes like protein synthesis by phosphorylating downstream targets such as p70 S6 kinase (p70S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[1][4]

-

mTORC2 , containing the key protein Rictor, is generally insensitive to acute rapamycin treatment and is responsible for the full activation of Akt by phosphorylating it at the Ser473 residue.[3][5]

Given its central role in cellular physiology, dysregulation of the mTOR pathway is implicated in numerous diseases, including various cancers, making it a significant target for therapeutic intervention.[2][4]

XL-388 is a potent, selective, and orally bioavailable ATP-competitive inhibitor of mTOR kinase.[5][6] A key characteristic of XL-388 is its dual inhibition of both mTORC1 and mTORC2, offering a more comprehensive blockade of the pathway compared to rapamycin and its analogs (rapalogs), which primarily inhibit mTORC1.[2][7] Furthermore, XL-388 demonstrates high selectivity for mTOR over the closely related phosphatidylinositol 3-kinase (PI3K) family of kinases, which is a significant advantage for precisely dissecting the specific roles of mTOR signaling.[5][8][9]

Mechanism of Action and Biochemical Profile

XL-388 functions by competing with ATP for the binding site within the mTOR kinase domain.[5] This direct inhibition prevents the phosphorylation of downstream mTOR substrates, thereby blocking signals for cell growth and proliferation.

Caption: The mTOR signaling cascade and points of inhibition by XL-388.

Quantitative Data Summary

The following tables summarize the key inhibitory concentrations and properties of XL-388 gathered from in vitro and cellular assays.

Table 1: In Vitro Kinase Inhibitory Activity

| Target | IC₅₀ Value | Selectivity Note | Reference |

|---|---|---|---|

| mTOR Kinase | 9.9 nM | >1000-fold vs. PI3K kinases | [5][8] |

| mTORC1 | 8 nM | - | [9] |

| mTORC2 | 166 nM | - | [9] |

| PI3Ks | >3,000 nM | - |[9] |

Table 2: Cellular Activity in MCF-7 Breast Cancer Cells

| Target/Process | IC₅₀ Value | Description | Reference |

|---|---|---|---|

| p-p70S6K (T389) | 94 nM | Inhibition of mTORC1 downstream target | [5] |

| p-AKT (S473) | 350 nM | Inhibition of mTORC2 downstream target | [5] |

| Cell Proliferation | 1.37 µM | Inhibition of cell viability |[5] |

Experimental Protocols

This section provides detailed methodologies for common experiments used to characterize the effects of XL-388 on the mTOR signaling pathway.

This protocol is used to assess the phosphorylation status of key mTOR pathway proteins following treatment with XL-388.

Materials:

-

Cell culture medium and supplements

-

XL-388 stock solution (in DMSO)

-

Radioimmunoprecipitation assay (RIPA) lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels (6% or 4-15% gradient gels are suitable for large proteins like mTOR)[10]

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBS-T)[11][12]

-

Primary antibodies (e.g., p-mTOR, mTOR, p-Akt (S473), Akt, p-p70S6K, p70S6K)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of XL-388 (or vehicle control, e.g., DMSO) for the desired time (e.g., 2-24 hours).

-

Cell Lysis: Aspirate media, wash cells with ice-cold PBS, and add 1X RIPA lysis buffer. Scrape cells and transfer the lysate to a microcentrifuge tube.[12]

-

Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.[13]

-

Sample Preparation: Mix equal amounts of protein (e.g., 25 µg) with SDS loading buffer and heat at 95-100°C for 5 minutes.[12][13]

-

Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.[11]

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane. For a large protein like mTOR (~289 kDa), a wet transfer at 100V for 120 minutes or an equivalent high-efficiency semi-dry transfer is recommended.[10]

-

Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.[12]

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody diluted in blocking buffer (e.g., 1:1000) overnight at 4°C with gentle agitation.[12][13]

-

Washing: Wash the membrane three to five times for 5 minutes each with TBS-T.[12]

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., 1:2000-1:5000) for 1 hour at room temperature.[10][13]

-

Detection: Wash the membrane again as in step 9. Apply ECL substrate and visualize the protein bands using a gel imaging system.[11][13]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. XL-388 - Wikipedia [en.wikipedia.org]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. mTOR Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 5. selleckchem.com [selleckchem.com]

- 6. invivochem.net [invivochem.net]

- 7. oncotarget.com [oncotarget.com]

- 8. This compound | 1251156-08-7 | Glucokinase | MOLNOVA [molnova.com]

- 9. Sapphire Bioscience [sapphirebioscience.com]

- 10. researchgate.net [researchgate.net]

- 11. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 12. ccrod.cancer.gov [ccrod.cancer.gov]

- 13. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]

Methodological & Application

Application Notes: Detecting p-mTOR Inhibition by XL-388 Using Western Blot

These application notes provide a detailed protocol for researchers, scientists, and drug development professionals to assess the inhibitory effect of XL-388 on mTOR signaling using western blotting to detect the phosphorylation of mTOR (p-mTOR).

Introduction

XL-388 is a potent and selective, ATP-competitive inhibitor of both mTORC1 and mTORC2 complexes.[1][2][3][4] Its activity can be quantified by measuring the phosphorylation state of mTOR and its downstream targets. This document outlines a detailed protocol for treating cells with XL-388, preparing cell lysates, and performing a western blot to detect phosphorylated mTOR at Ser2448, a common indicator of mTOR activation.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mTOR signaling pathway targeted by XL-388 and the general workflow for the western blot experiment.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

I. Cell Culture and Treatment with XL-388

-

Cell Seeding: Plate cells (e.g., MCF-7, U2OS, or other cancer cell lines) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Cell Starvation (Optional): For some cell lines, serum starvation for 12-24 hours prior to treatment can reduce basal mTOR activity.

-

XL-388 Treatment:

-

Prepare a stock solution of XL-388 in DMSO.

-

Dilute the stock solution in cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment with concentrations ranging from 100 nM to 2000 nM.[5]

-

Include a vehicle control (DMSO-treated) group.

-

Incubate the cells with XL-388 for a predetermined time (e.g., 2-24 hours).

-

II. Cell Lysis and Protein Quantification

-

Cell Lysis:

-

After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (protein lysate) to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

III. Western Blotting

-

Sample Preparation:

-

Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4X Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5 minutes.

-

-

SDS-PAGE:

-

Load the denatured protein samples into the wells of a 6% or 8% SDS-polyacrylamide gel.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Blocking:

-

Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

-

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody against p-mTOR (Ser2448) diluted in the blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate for 1-5 minutes.

-

Capture the chemiluminescent signal using a digital imaging system or X-ray film.

-

-

Stripping and Re-probing:

-

To normalize the results, the membrane can be stripped and re-probed for total mTOR and a loading control (e.g., β-actin or GAPDH).

-

Data Presentation

The following table provides recommended antibody dilutions and molecular weights for key proteins in the mTOR pathway.

| Target Protein | Primary Antibody Dilution | Secondary Antibody Dilution | Observed Molecular Weight (kDa) |

| p-mTOR (Ser2448) | 1:500 - 1:2000 | 1:2000 - 1:5000 | ~289 |

| Total mTOR | 1:1000 | 1:2000 - 1:5000 | ~289 |

| β-Actin | 1:1000 - 1:5000 | 1:5000 - 1:10000 | ~42 |

| GAPDH | 1:1000 - 1:5000 | 1:5000 - 1:10000 | ~37 |

Note: Optimal antibody dilutions should be determined empirically by the end-user.[6]

References

- 1. XL-388 - Wikipedia [en.wikipedia.org]

- 2. Facebook [cancer.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Targeting the mTOR pathway using novel ATP-competitive inhibitors, Torin1, Torin2 and this compound, in the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hoelzel-biotech.com [hoelzel-biotech.com]

Application Notes and Protocols for XL-388 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

XL-388 is a potent, orally bioavailable, and ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR).[1][2] It uniquely targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which are crucial regulators of cell growth, proliferation, survival, and metabolism. Dysregulation of the mTOR pathway is a common feature in many human cancers, making it a key target for therapeutic intervention. XL-388 has demonstrated significant anti-tumor activity in various preclinical models.[1] These application notes provide detailed protocols for determining the optimal concentration of XL-388 in cell culture and for assessing its effects on cell viability, mTOR signaling, and apoptosis.

Mechanism of Action

XL-388 exerts its inhibitory effects by competing with ATP for the binding site in the catalytic domain of mTOR kinase. With an IC50 of 9.9 nM for mTOR, it exhibits high potency.[1][2] By inhibiting both mTORC1 and mTORC2, XL-388 disrupts the phosphorylation of key downstream effectors. Inhibition of mTORC1 leads to the dephosphorylation of p70 S6 kinase (p70S6K) and eIF4E-binding protein 1 (4E-BP1), resulting in the suppression of protein synthesis and cell growth. The inhibition of mTORC2 is observed through the reduced phosphorylation of Akt at Ser473, which is critical for cell survival.

Data Presentation: Quantitative Analysis of XL-388 Activity

The effective concentration of XL-388 can vary significantly depending on the cell line. The following table summarizes the available quantitative data on the inhibitory activity of XL-388.

| Parameter | Cell Line | Value | Reference |

| mTOR Enzyme Inhibition | - | 9.9 nM (IC50) | [1][2] |

| mTORC1 Inhibition (p-p70S6K T389) | MCF-7 | 94 nM (IC50) | [1] |

| mTORC2 Inhibition (p-Akt S473) | MCF-7 | 350 nM (IC50) | [1] |

| Cell Proliferation | MCF-7 | 1.37 µM (IC50) | [1] |

| Apoptosis Induction | MG-63, U2OS, SaOs-2 | 100 nM | [2] |

| Effective Concentration Range | LN-18 (Glioblastoma) | 100 - 2000 nM |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of XL-388 on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

XL-388 (dissolved in DMSO)

-

96-well plates

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

DMSO (cell culture grade)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

XL-388 Treatment:

-

Prepare a serial dilution of XL-388 in complete growth medium. A suggested starting range is 0.01, 0.1, 1, 10, 100, 1000, and 10000 nM.

-

Include a vehicle control (DMSO) at the same final concentration as the highest XL-388 concentration.

-

Carefully remove the medium from the wells and add 100 µL of the prepared XL-388 dilutions or vehicle control.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the XL-388 concentration to determine the IC50 value.

-

Western Blot Analysis of mTOR Pathway Inhibition

This protocol describes the detection of changes in the phosphorylation status of key mTOR pathway proteins following XL-388 treatment.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

XL-388 (dissolved in DMSO)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-mTOR (Ser2448), anti-mTOR, anti-p-p70S6K (Thr389), anti-p70S6K, anti-p-Akt (Ser473), anti-Akt, and a loading control like anti-β-actin or anti-GAPDH)

-